4-Bromocinnamonitrile
Description
4-Bromocinnamonitrile, a brominated derivative of cinnamonitrile (phenylacrylonitrile), is characterized by a bromine substituent at the para position of the benzene ring and an acrylonitrile functional group.
Such structural features make this compound a candidate for use in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H6BrN |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
3-(4-bromophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6BrN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H |
InChI Key |
LSLREZDNFXMUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Bromocinnamonitrile with key brominated nitriles and substituted benzonitriles from the evidence:
Key Observations :
- Molecular Weight: Bromine significantly increases molecular weight (e.g., 267.12 g/mol for the morpholine derivative vs. 118.14 g/mol for 4-aminobenzonitrile ).
- Substituent Effects: Electron-withdrawing groups (Br, nitrile) enhance electrophilicity, favoring reactions like nucleophilic substitution or cycloaddition. Electron-donating groups (e.g., NH₂ in 4-aminobenzonitrile ) reduce reactivity toward electrophiles but increase solubility in polar solvents.
- Solubility: Morpholine and hydroxyl groups (e.g., ) improve solubility in organic solvents compared to non-polar brominated analogs.
Critical Analysis of Research Trends
Recent studies emphasize brominated nitriles as versatile intermediates. For example:
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